oad protein
説明
The term "OAD protein" refers to two distinct entities in scientific literature, necessitating clarification:
特性
CAS番号 |
135494-87-0 |
|---|---|
分子式 |
C16H22O10 |
同義語 |
oad protein |
製品の起源 |
United States |
類似化合物との比較
Bacteriophage T5 Oad Protein
The Oad protein (67 kDa) encoded by the oad gene of bacteriophage T5 is a host receptor-binding protein critical for phage infectivity. It comprises 640 amino acids with a high glycine (11.8%), serine (10.5%), and tyrosine (4.8%) content, distinguishing it from typical E. coli proteins. Its codon usage reflects the A+T-rich T5 genome, with 74% of codons ending in A or T and 46.1% terminating in T residues—a feature shared with other T5 genes like the D15 exonuclease and D7-8-9 DNA polymerase .
Bacterial Oxaloacetate Decarboxylase (OAD) Complex
The OAD complex in Vibrio cholerae and related pathogens is a Na+-pumping membrane protein essential for anaerobic citrate fermentation. It consists of three subunits:
- Oad-α : A biotinylated extrinsic protein catalyzing oxaloacetate decarboxylation.
- Oad-γ : A bitopic membrane protein with a cytosolic tail (Oad-γ′) binding Oad-α.
- Oad-β : A transmembrane Na+ channel .
Comparative Analysis with Similar Proteins
Bacteriophage T5 Oad vs. Phage Receptor Proteins
T5 Oad shares functional parallels with T2 phage gpl38, a receptor-binding protein. Both exhibit elevated glycine (T5: 11.8%; T2: ~10%) and serine (T5: 10.5%; T2: ~9%) content, but T5 Oad uniquely contains 4.8% tyrosine, absent in gpl48 .
Table 1: Amino Acid Composition Comparison
| Protein | Gly (%) | Ser (%) | Tyr (%) | Codon A/T Bias (%) |
|---|---|---|---|---|
| T5 Oad | 11.8 | 10.5 | 4.8 | 74 |
| T2 gpl38 | ~10 | ~9 | 0 | Not reported |
OAD Complex vs. Pyruvate Carboxylase (PC)
The OAD complex shares structural and mechanistic similarities with pyruvate carboxylase (PC) , a biotin-dependent enzyme. Both utilize biotin cofactors for carboxyl transfer, but their quaternary structures differ:
Table 2: Structural and Functional Comparison
| Feature | OAD Complex | Pyruvate Carboxylase (PC) |
|---|---|---|
| Subunits | Oad-α, Oad-γ, Oad-β | BC, CT, BCCP domains |
| Localization | Membrane-bound | Cytoplasmic |
| Function | Na+ transport, decarboxylation | Anaplerotic CO2 fixation |
| Biotinylation | Oad-α | BCCP domain |
Key Research Findings
OAD-PC Evolutionary Link : Structural similarities between Oad-α/γ′ and PC’s CT domain imply conserved carboxyltransfer mechanisms, though OAD’s membrane integration and Na+-pumping function are distinct adaptations .
Functional Divergence : While PC supports central metabolism, OAD facilitates energy conservation in pathogens, highlighting how structural parallels can underpin divergent biological roles .
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for studying protein-protein interaction networks in dynamic biological systems?
- Methodological Answer : Use graph neural network (GNN) frameworks like Online Adversarial Distillation (OAD) to model dynamic protein interactions. Incorporate datasets such as Protein-Protein Interaction (PPI) networks and validate results using architectures like GCN, GAT, or GraphSAGE . Structural alignment tools like Foldseek can further refine predictions by comparing query structures against databases like SCOP or AlphaFold .
Q. How can researchers validate protein interaction data across conflicting public databases?
- Methodological Answer : Cross-reference data using platforms like UniProt and Ensembl for sequence homology checks . For functional validation, apply statistical models such as mixed models for repeated measurements (MMRM) to account for variability in background conditions (e.g., metabolic states or co-administered therapies) .
Q. What are the best practices for quantifying oat protein fractions (albumins, globulins, prolamins) in agricultural research?
- Methodological Answer : Employ sequential extraction protocols using solvents like water (albumins), saline (globulins), and alcohol-based solutions (prolamins). Validate via SDS-PAGE or LC-MS/MS, referencing established oat proteome databases .
Advanced Research Questions
Q. How can cross-species protein function prediction be improved despite low sequence homology?
- Methodological Answer : Integrate machine learning models trained on structural and functional data rather than sequence alone. Use Foldseek for fold-level comparisons and leverage databases like Homstrad for conserved structural motifs . Address divergence by prioritizing functionally annotated domains in UniProt .
Q. What strategies resolve contradictions in antioxidant protein annotation across databases?
- Methodological Answer : Curate datasets from experimentally validated sources like the Antioxidant Protein Database (AOD) and exclude ambiguous entries (e.g., non-standard residues). Apply PISCES-culled negative datasets to reduce false positives .
Q. How do dynamic graph environments impact the reproducibility of PPI predictions in GNN models?
- Methodological Answer : Use adversarial training in frameworks like OAD to simulate evolving interaction networks. Benchmark against static models (e.g., GCN) and evaluate robustness via node classification tasks on datasets like ModelNet40 .
Data and Resource Management
Q. What tools are essential for integrating multi-omics data in protein function studies?
- Methodological Answer : Utilize APIs like the Proteins API for programmatic access to UniProt, Ensembl, and structural data. For variant analysis, apply VCFtools to filter genetic variations impacting protein interactions .
Q. How can researchers address biases in manually curated protein interaction databases?
- Methodological Answer : Implement automated annotation pipelines with cross-referencing to high-confidence datasets (e.g., AOD or AlphaFold). Validate using orthogonal methods like yeast two-hybrid assays or co-immunoprecipitation .
Tables for Key Methodological Comparisons
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